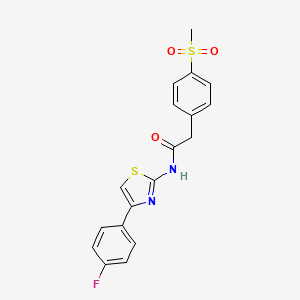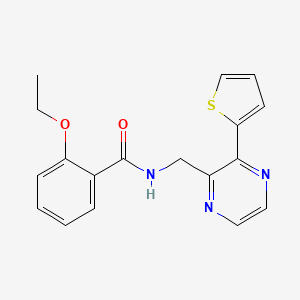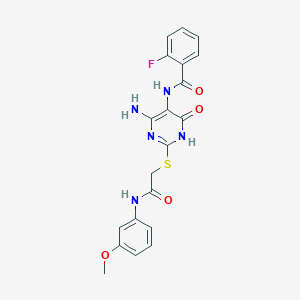
N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Antimicrobial and Anti-inflammatory Agents : The synthesis of novel pyrazole, isoxazole, and other derivatives, including structures resembling "N-(2,4-dimethoxybenzyl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide," reveals their potential as antimicrobial and anti-inflammatory agents. These compounds were evaluated for their antibacterial, antifungal, and anti-inflammatory activities, showcasing the versatile applications of such molecular frameworks in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
Protecting Group in Synthesis : The use of the dimethoxybenzyl moiety as a novel N-protecting group demonstrates its utility in synthetic chemistry, enabling the smooth elimination and modification of molecules for further chemical transformations. This approach has implications for the synthesis of complex molecules and drug discovery processes (Grunder-Klotz & Ehrhardt, 1991).
Antidepressant Potential : Research into pyrazole derivatives has identified compounds with potential antidepressant effects, indicating the role of such chemical structures in modulating biological pathways related to mood disorders. These findings highlight the therapeutic potential of pyrazole-based compounds in treating depression (Bailey et al., 1985).
Bioactivity and Chemical Interactions
Herbicidal Activity : The design and synthesis of compounds containing pyrimidine and thiadiazole rings, based on similar structural motifs, have demonstrated selective herbicidal activity. This research indicates the potential agricultural applications of such compounds in controlling weed growth, offering a new avenue for the development of herbicides (Liu & Shi, 2014).
Coordination Chemistry : Studies on complexes of palladium(II) chloride with pyrazolyl propanamide derivatives reveal the intricate coordination behavior of these compounds. This research contributes to our understanding of metal-ligand interactions, with potential applications in catalysis, materials science, and the synthesis of complex molecular structures (Palombo et al., 2019).
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-16-13-17(2)26(25-16)20-9-5-18(6-10-20)7-12-23(27)24-15-19-8-11-21(28-3)14-22(19)29-4/h5-6,8-11,13-14H,7,12,15H2,1-4H3,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNBZVPYQMNMPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NCC3=C(C=C(C=C3)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2377726.png)
![2-Chloro-N-[(4-chlorophenyl)methyl]-N-[(2-ethyltriazol-4-yl)methyl]acetamide](/img/structure/B2377727.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377728.png)

![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)
![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)




![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2377740.png)
